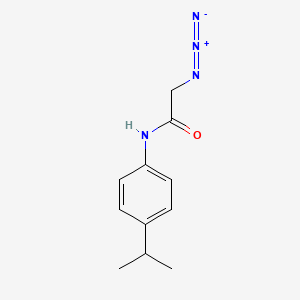![molecular formula C7H14Cl2N4 B2586530 [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamin;dihydrochlorid CAS No. 2377035-63-5](/img/structure/B2586530.png)
[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamin;dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C7H12N4.2ClH. It is a derivative of cyclobutylmethanamine, where a triazole ring is attached to the cyclobutyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is often used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring can mimic natural substrates, making it useful in the study of biochemical pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceutical agents, and this compound serves as a precursor for the development of new drugs.
Industry: In industrial applications, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the triazole ring or the cyclobutyl group. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclobutyl group are replaced by other groups. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or cyclobutyl group.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wirkmechanismus
The mechanism of action of [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [3-(1H-1,2,3-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
- (1-Cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine;dihydrochloride
Comparison: Compared to similar compounds, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is unique due to the position of the triazole ring on the cyclobutyl group. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. The 1,2,4-triazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound particularly versatile in research and industrial applications.
Eigenschaften
IUPAC Name |
[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-6-1-7(2-6)11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQJVNZXTZYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2586448.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)


![methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2586457.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)

![(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2586463.png)

![N-(2,6-dimethylphenyl)-2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2586467.png)
![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)

